molecular formula C18H22N4O4S B2602856 6-(propan-2-yloxy)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)pyridine-3-carboxamide CAS No. 2034338-75-3

6-(propan-2-yloxy)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)pyridine-3-carboxamide

Cat. No.: B2602856
CAS No.: 2034338-75-3
M. Wt: 390.46
InChI Key: GUKUMLYYAVLANU-UHFFFAOYSA-N
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Description

6-(propan-2-yloxy)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Scientific Research Applications

Chemistry

In chemistry, 6-(propan-2-yloxy)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)pyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In biology and medicine, compounds with similar structures have been investigated for their potential as therapeutic agents. They may exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Detailed studies on their mechanism of action and biological targets are essential for understanding their therapeutic potential.

Industry

In industry, such compounds can be used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(propan-2-yloxy)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the benzothiadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Attachment of the propan-2-yloxy group: This can be done through etherification reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(propan-2-yloxy)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to a wide range of functionalized derivatives.

Mechanism of Action

The mechanism of action of 6-(propan-2-yloxy)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazole derivatives and pyridine carboxamides. Examples include:

  • 6-(propan-2-yloxy)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide
  • 6-(propan-2-yloxy)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-6-yl)pyridine-3-carboxamide

Uniqueness

The uniqueness of 6-(propan-2-yloxy)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)pyridine-3-carboxamide lies in its specific substitution pattern and the combination of functional groups. This unique structure may confer distinct chemical reactivity, biological activity, and physical properties compared to similar compounds.

Properties

IUPAC Name

6-propan-2-yloxy-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-11(2)26-17-7-6-13(10-19-17)18(23)20-14-9-16-15(8-12(14)3)21(4)27(24,25)22(16)5/h6-11H,1-5H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKUMLYYAVLANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CN=C(C=C3)OC(C)C)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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